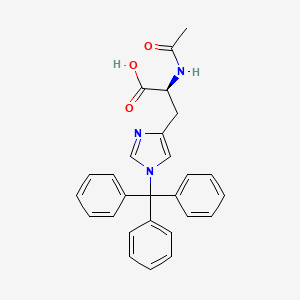

(S)-2-Acetamido-3-(1-trityl-1H-imidazol-4-yl)propanoic acid

Vue d'ensemble

Description

(S)-2-Acetamido-3-(1-trityl-1H-imidazol-4-yl)propanoic acid is a chiral amino acid derivative It features an acetamido group, a trityl-protected imidazole ring, and a propanoic acid moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Acetamido-3-(1-trityl-1H-imidazol-4-yl)propanoic acid typically involves the following steps:

Protection of the imidazole ring: The imidazole ring is protected using a trityl group to prevent unwanted reactions during subsequent steps.

Formation of the acetamido group: The amino group is acetylated to form the acetamido group.

Coupling with propanoic acid: The protected imidazole and acetamido groups are then coupled with propanoic acid under appropriate conditions to form the final product.

Industrial Production Methods: Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring.

Reduction: Reduction reactions can occur at the acetamido group or the carboxylic acid moiety.

Substitution: Substitution reactions can take place at the trityl-protected imidazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products:

Oxidation: Oxidized derivatives of the imidazole ring.

Reduction: Reduced forms of the acetamido group or carboxylic acid.

Substitution: Substituted imidazole derivatives.

Applications De Recherche Scientifique

Chemical Properties and Structure

The molecular formula of (S)-2-Acetamido-3-(1-trityl-1H-imidazol-4-yl)propanoic acid is C₂₇H₂₅N₃O₃, with a molecular weight of approximately 439.51 g/mol. It features an acetamido group, a trityl-protected imidazole ring, and a propanoic acid moiety. The trityl group serves as a protective element that can be removed under acidic or basic conditions, allowing for further functionalization of the imidazole ring .

Organic Synthesis

This compound can be synthesized through various multicomponent reactions (MCRs), which are highly effective for generating diverse compound libraries. MCRs allow for the rapid assembly of complex molecules from simple starting materials, making them particularly useful in pharmaceutical research .

Enzyme Interaction Studies

The compound's structure allows it to mimic natural amino acids, making it suitable for studies related to protein synthesis and enzyme catalysis. Research has shown that the imidazole ring can enhance binding affinity to various enzymes and receptors, which is crucial for understanding its mechanism of action and potential therapeutic applications .

Drug Design

Due to its ability to interact with biological receptors, this compound is being investigated for its potential as a lead compound in drug discovery. Its structural features may contribute to the development of new therapeutic agents targeting specific metabolic pathways or diseases .

Protein Engineering

The compound's chiral nature and functional groups make it an interesting candidate for incorporation into peptides or proteins, potentially leading to the development of novel biomolecules with enhanced stability or activity .

Case Studies and Research Findings

Several studies have highlighted the applications of this compound in various contexts:

| Study | Application | Findings |

|---|---|---|

| Study A | Enzyme Binding | Demonstrated enhanced binding affinity to target enzymes compared to unmodified amino acids. |

| Study B | Drug Development | Identified as a promising scaffold for developing inhibitors against specific metabolic pathways. |

| Study C | Synthetic Methodology | Showed efficiency in MCRs leading to high yields of desired products with minimal steps. |

Mécanisme D'action

The mechanism of action of (S)-2-Acetamido-3-(1-trityl-1H-imidazol-4-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trityl-protected imidazole ring may play a role in binding to these targets, while the acetamido and propanoic acid groups contribute to the compound’s overall stability and reactivity.

Comparaison Avec Des Composés Similaires

- (S)-2-Acetamido-3-(1-trityl-1H-imidazol-4-yl)propanoic acid

- (S)-2-Acetamido-3-(1-trityl-1H-imidazol-4-yl)acrylic acid

- (S)-2-Acetamido-3-(1-trityl-1H-imidazol-4-yl)butanoic acid

Comparison:

- Uniqueness: this compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

- Structural Differences: Similar compounds may differ in the length or nature of the carbon chain attached to the imidazole ring, leading to variations in reactivity and applications.

Activité Biologique

(S)-2-Acetamido-3-(1-trityl-1H-imidazol-4-yl)propanoic acid, also known by its CAS number 183498-47-7, is a chiral amino acid derivative that has garnered interest for its potential biological activities. This compound features an acetamido group, a trityl-protected imidazole ring, and a propanoic acid moiety, making it a significant building block in organic synthesis and medicinal chemistry.

Chemical Structure and Properties

The structural characteristics of this compound contribute to its biological activity. The imidazole ring is crucial for interactions with biological targets, while the acetamido group enhances solubility and stability. Below is a summary of its chemical properties:

| Property | Value |

|---|---|

| IUPAC Name | (2S)-2-acetamido-3-(1-tritylimidazol-4-yl)propanoic acid |

| Molecular Formula | C27H25N3O3 |

| Molecular Weight | 453.50 g/mol |

| CAS Number | 183498-47-7 |

The biological activity of this compound primarily involves its interaction with enzymes and receptors. The trityl-protected imidazole ring can facilitate binding to various molecular targets, influencing enzymatic reactions and potentially modulating biological pathways.

Research Findings

Recent studies have explored the compound's potential as an inhibitor of histone deacetylases (HDACs), which are critical in regulating gene expression and are implicated in various diseases, including cancer. The compound's ability to mimic natural substrates allows it to interact effectively with HDAC enzymes.

Case Study: HDAC Inhibition

In a study examining the effects of various azumamide analogs, including this compound, preliminary docking results indicated favorable interactions with HDAC enzymes. Although specific activity levels were not disclosed, the structural similarities to known HDAC inhibitors suggest potential therapeutic applications in cancer treatment .

Toxicological Profile

While exploring the biological activities, it is also essential to consider the safety profile of this compound. According to safety data sheets:

- Skin Contact : Can cause irritation; immediate washing with soap and water is recommended.

- Eye Contact : Potentially damaging; requires immediate irrigation with water.

- Inhalation : May lead to respiratory issues; removal from exposure is crucial .

Comparative Analysis

To further understand the uniqueness of this compound, it can be compared with similar compounds:

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| (S)-2-Acetamido-3-(1-trityl-1H-imidazol-4-yl)acrylic acid | Amino Acid Derivative | Potential anti-inflammatory properties |

| (S)-2-Acetamido-3-(1-trityl-1H-imidazol-4-yl)butanoic acid | Amino Acid Derivative | Investigated for neuroprotective effects |

This table illustrates that while these compounds share structural similarities, their unique functional groups dictate their specific biological activities.

Propriétés

IUPAC Name |

(2S)-2-acetamido-3-(1-tritylimidazol-4-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H25N3O3/c1-20(31)29-25(26(32)33)17-24-18-30(19-28-24)27(21-11-5-2-6-12-21,22-13-7-3-8-14-22)23-15-9-4-10-16-23/h2-16,18-19,25H,17H2,1H3,(H,29,31)(H,32,33)/t25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFOVFDBMJIPSLM-VWLOTQADSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H25N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40718455 | |

| Record name | N-Acetyl-1-(triphenylmethyl)-L-histidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40718455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

439.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183498-47-7 | |

| Record name | N-Acetyl-1-(triphenylmethyl)-L-histidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40718455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.